![molecular formula C31H38N6O4 B064614 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide CAS No. 190653-33-9](/img/structure/B64614.png)
4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a synthetic molecule that has been explored in the context of chemical and pharmacological research. It belongs to a class of compounds known for their potential interactions with biological targets, such as receptors in the brain. Its structural complexity allows for versatile interactions and functionalities.
Synthesis Analysis
The synthesis of compounds similar to 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide often involves multi-step chemical reactions, starting from commercially available piperazines and employing techniques such as N-alkylation, amide bond formation, and radiolabeling for tracer applications in PET imaging (Kuhnast et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds features a piperazine backbone substituted with methoxyphenyl groups, which is crucial for their biological activity. Crystallography studies reveal that such compounds engage in hydrogen bonding and exhibit specific supramolecular organizations in their crystalline forms, which can affect their physical properties and solubility (Ntirampebura et al., 2008).
Chemical Reactions and Properties
The chemical reactions of these compounds can include interactions with biological targets, such as receptors in the brain, indicative of their potential as pharmacological agents. Their chemical properties, such as reactivity and stability, are influenced by the presence of the piperazine and methoxyphenyl groups, allowing for further chemical modifications to enhance selectivity and potency (Banala et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for the compound's application in drug formulation and delivery. Studies on similar compounds have shown that modifications in the molecular structure can significantly influence these properties, affecting their pharmacokinetic and pharmacodynamic profiles (Wells et al., 2012).
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Neuropsychiatric Disorders
Research has elucidated the compound's relevance in targeting D2-like receptors, which are critical in the pharmacotherapy of neuropsychiatric disorders. Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute essential pharmacophoric groups in antipsychotic agents. The arylalkyl substituents in compounds like 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, suggesting potential applications in treating conditions like schizophrenia, Parkinson's disease, depression, and anxiety (D. Sikazwe et al., 2009).
Role in DNA Interaction
The compound's structural features, particularly its piperazine rings, have also been explored for their interaction with DNA. For instance, Hoechst 33258 and its analogues, which share structural similarities with the compound , bind strongly to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This interaction underlines the potential of piperazine derivatives in the development of fluorescent DNA stains and radioprotectors, offering insights into rational drug design based on DNA sequence recognition and binding (U. Issar & R. Kakkar, 2013).
Antimycobacterial Activity
The compound's framework has been implicated in studies focusing on antimycobacterial activity, with piperazine and its analogues serving as vital building blocks in potent molecules against Mycobacterium tuberculosis. These compounds have shown efficacy against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The detailed exploration of piperazine-based anti-TB molecules underscores their potential in addressing the need for safer, selective, and cost-effective antimycobacterial agents (P. Girase et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O4/c1-23-12-13-24(32-30(38)36-18-14-34(15-19-36)26-8-4-6-10-28(26)40-2)22-25(23)33-31(39)37-20-16-35(17-21-37)27-9-5-7-11-29(27)41-3/h4-13,22H,14-21H2,1-3H3,(H,32,38)(H,33,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFZCUNXFFNDSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

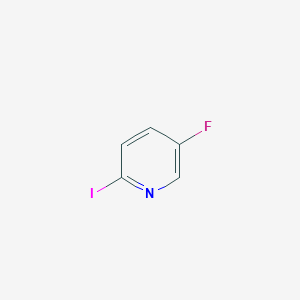


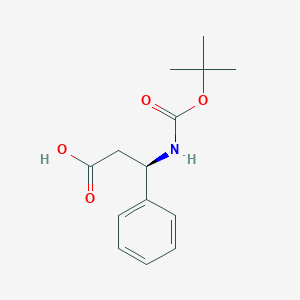
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)



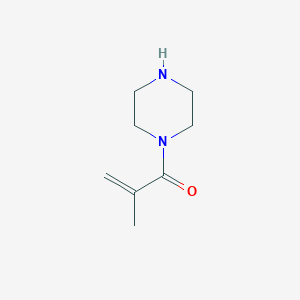
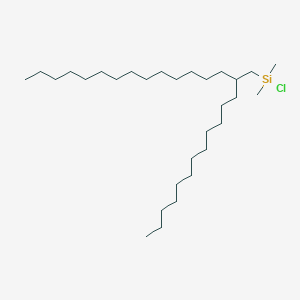

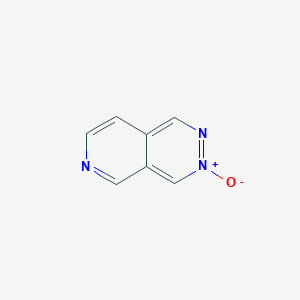

![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)